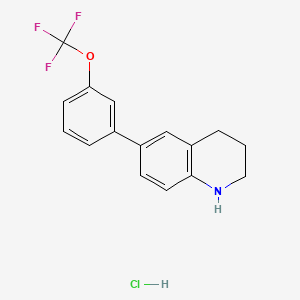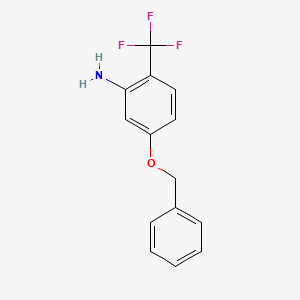
5-Isopropoxy-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropoxy-2-(trifluoromethyl)aniline: is an organic compound characterized by the presence of an aniline group substituted with an isopropoxy group at the 5-position and a trifluoromethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Isopropoxy-2-(trifluoromethyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The resulting 5-amino-2-(trifluoromethyl)aniline is then subjected to alkylation using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropoxy group.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Isopropoxy-2-(trifluoromethyl)aniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of various reduced aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isopropoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives with various functional groups replacing the isopropoxy group.
Aplicaciones Científicas De Investigación
Chemistry:
5-Isopropoxy-2-(trifluoromethyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry:
In the materials science industry, this compound is investigated for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Isopropoxy-2-(trifluoromethyl)aniline in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)aniline: Lacks the isopropoxy group, making it less versatile in certain synthetic applications.
5-Isopropoxy-2-methyl aniline: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness:
5-Isopropoxy-2-(trifluoromethyl)aniline is unique due to the combination of the isopropoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.
Propiedades
IUPAC Name |
5-propan-2-yloxy-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-6(2)15-7-3-4-8(9(14)5-7)10(11,12)13/h3-6H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXISFUILCQGJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8213014.png)
![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8213016.png)
![4-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8213041.png)








